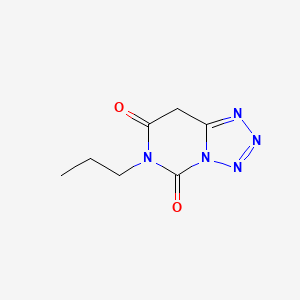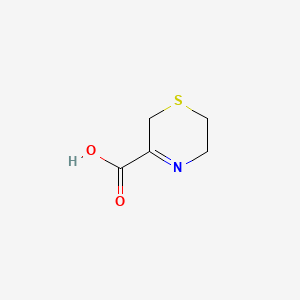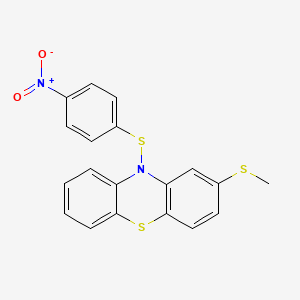
2-Propylisonicotinamide
説明
2-Propylisonicotinamide (2-PINA) is an organic compound belonging to the family of isonicotinamides. It is a derivative of nicotinamide, the amide of nicotinic acid, and is an important intermediate in the synthesis of various compounds. It is a colorless, crystalline solid with a melting point of 135-136°C. 2-PINA has been studied extensively due to its various applications in the fields of medicine, agriculture, and biochemistry.
科学的研究の応用
Electrophile-induced Dearomatizing Spirocyclization
Research by Arnott et al. (2008) demonstrates a significant application in chemical synthesis, where treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride induces intramolecular nucleophilic attack, forming spirocyclic dihydropyridines. These can be converted to spirocyclic piperidines, related to biologically active molecules like MK-677 (Arnott, Brice, Clayden, & Blaney, 2008).
GPBAR1 Receptor Agonists
Martin et al. (2013) identified 2-phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor. This discovery is crucial in developing treatments for obesity, type 2 diabetes, and metabolic syndrome. Their research included extensive structure-activity relationship studies and resulted in optimized GPBAR1 agonists (Martin et al., 2013).
Reduction of Transition-metal Salts
Okamoto, Ohno, and Oka (1979) found that N-propyl-1,4-dihydronicotinamide effectively reduces various transition-metal salts in organic solvents. This method offers a facile approach for preparing low valent catalysts in situ, pivotal in various chemical reactions and industrial applications (Okamoto, Ohno, & Oka, 1979).
Pharmacological Effects and Clinical Applications
Mingorance et al. (2011) discuss Propionyl-L-carnitine (PLC), a derivative of carnitine, for its role in carbohydrate and lipid metabolism, and as an antiradical agent. This compound exhibits protective effects in cardiac and endothelial dysfunction and is a potential treatment in cardiovascular diseases, especially with comorbid conditions like type 2 diabetes or hyperglycemia (Mingorance, Rodríguez-Rodríguez, Justo, Herrera, & de Sotomayor, 2011).
将来の方向性
特性
IUPAC Name |
2-propylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRHACCPMCVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230809 | |
| Record name | 2-Propylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylisonicotinamide | |
CAS RN |
80944-48-5 | |
| Record name | 2-Propyl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80944-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080944485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylisonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLISONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P025KOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-propylisonicotinamide related to prothionamide, and what does the research tell us about its presence as an impurity?
A: 2-Propylisonicotinamide (2-PINA) is identified as a potential impurity arising during the synthesis of prothionamide. [] This finding highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure the safety and efficacy of the final product.
Q2: What do the studies reveal about the metabolic pathways involving prothionamide and 2-propylisonicotinamide?
A: Research indicates that 2-propylisonicotinamide can be formed through the reduction of prothionamide S-oxide (PTHSO), a major metabolite of prothionamide. [] This metabolic conversion was observed in both rats and armadillos. Furthermore, the study demonstrated that the rate of conversion between prothionamide, PTHSO, and 2-PINA differs between sexes in rats. [] This highlights the complexity of drug metabolism and its potential variability across species and genders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





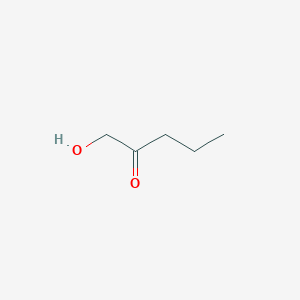
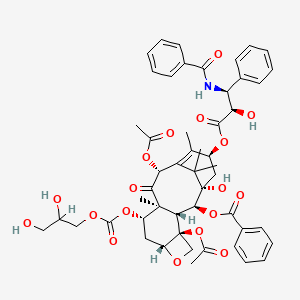
![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

![(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid](/img/structure/B1216705.png)
